molecular formula C26H26N2 B10909820 3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10909820
M. Wt: 366.5 g/mol
InChI Key: GJWMCZOKXYIFIU-UHFFFAOYSA-N
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Description

“3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Polymer Science: Applications in the synthesis of specialty polymers and resins.

Mechanism of Action

The mechanism of action of “3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole” is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and potential applications. The presence of multiple methyl groups may enhance its lipophilicity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

3,5-bis(2,4-dimethylphenyl)-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C26H26N2/c1-17-6-10-22(11-7-17)28-26(24-13-9-19(3)15-21(24)5)16-25(27-28)23-12-8-18(2)14-20(23)4/h6-16H,1-5H3

InChI Key

GJWMCZOKXYIFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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